molecular formula C21H25NO5 B5243802 ethyl (4Z)-1-(2-methoxyethyl)-2-methyl-5-oxo-4-[4-(prop-2-en-1-yloxy)benzylidene]-4,5-dihydro-1H-pyrrole-3-carboxylate CAS No. 6139-69-1

ethyl (4Z)-1-(2-methoxyethyl)-2-methyl-5-oxo-4-[4-(prop-2-en-1-yloxy)benzylidene]-4,5-dihydro-1H-pyrrole-3-carboxylate

Cat. No.: B5243802
CAS No.: 6139-69-1
M. Wt: 371.4 g/mol
InChI Key: PFGQPLMTJCGRPM-JXAWBTAJSA-N
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Description

The compound ethyl (4Z)-1-(2-methoxyethyl)-2-methyl-5-oxo-4-[4-(prop-2-en-1-yloxy)benzylidene]-4,5-dihydro-1H-pyrrole-3-carboxylate is a pyrrole-3-carboxylate derivative characterized by:

  • A 1-(2-methoxyethyl) substituent at the N1 position.
  • A 2-methyl group at the C2 position.
  • A 4-(prop-2-en-1-yloxy)benzylidene moiety at the C4 position, with (4Z) stereochemistry.
  • An ethyl ester at the C3 carboxylate group.

This structure combines electron-donating (methoxyethyl, allyloxy) and sterically bulky groups, which may influence its physicochemical properties and biological interactions.

Properties

IUPAC Name

ethyl (4Z)-1-(2-methoxyethyl)-2-methyl-5-oxo-4-[(4-prop-2-enoxyphenyl)methylidene]pyrrole-3-carboxylate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H25NO5/c1-5-12-27-17-9-7-16(8-10-17)14-18-19(21(24)26-6-2)15(3)22(20(18)23)11-13-25-4/h5,7-10,14H,1,6,11-13H2,2-4H3/b18-14-
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PFGQPLMTJCGRPM-JXAWBTAJSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)C1=C(N(C(=O)C1=CC2=CC=C(C=C2)OCC=C)CCOC)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CCOC(=O)C\1=C(N(C(=O)/C1=C\C2=CC=C(C=C2)OCC=C)CCOC)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H25NO5
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID60367484
Record name STK161656
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60367484
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

371.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

6139-69-1
Record name STK161656
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60367484
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of ethyl (4Z)-1-(2-methoxyethyl)-2-methyl-5-oxo-4-[4-(prop-2-en-1-yloxy)benzylidene]-4,5-dihydro-1H-pyrrole-3-carboxylate typically involves multi-step organic reactions. A possible synthetic route could include:

    Formation of the Pyrrole Ring: This can be achieved through the Paal-Knorr synthesis, where a 1,4-dicarbonyl compound reacts with an amine.

    Introduction of the Benzylidene Group: This step might involve a condensation reaction between the pyrrole derivative and a benzaldehyde derivative.

    Esterification: The carboxylic acid group on the pyrrole ring can be esterified using ethanol in the presence of an acid catalyst.

    Functional Group Modifications: Introduction of the methoxyethyl and prop-2-en-1-yloxy groups can be done through nucleophilic substitution reactions.

Industrial Production Methods

Industrial production of such complex molecules often involves optimization of the synthetic route to maximize yield and minimize costs. This includes the use of continuous flow reactors, high-throughput screening of catalysts, and solvent recycling.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound can undergo oxidation reactions, particularly at the methoxyethyl and prop-2-en-1-yloxy groups.

    Reduction: Reduction reactions can target the carbonyl groups, converting them into alcohols.

    Substitution: The aromatic benzylidene group can undergo electrophilic aromatic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).

    Reduction: Reducing agents like sodium borohydride (NaBH₄) or lithium aluminum hydride (LiAlH₄) are typically used.

    Substitution: Electrophilic aromatic substitution can be facilitated by reagents such as bromine (Br₂) or nitric acid (HNO₃).

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation might yield carboxylic acids, while reduction could produce alcohols.

Scientific Research Applications

Biological Applications

1. Anticancer Activity
Recent studies have highlighted the anticancer potential of derivatives related to this compound. For instance, compounds with similar structural motifs have shown significant cytotoxic effects against various cancer cell lines, including breast and lung cancer cells. The mechanism often involves the induction of apoptosis and cell cycle arrest, making it a candidate for further development as an anticancer agent .

2. Antimicrobial Properties
Compounds featuring pyrrole rings have been investigated for their antimicrobial activities. Ethyl (4Z)-1-(2-methoxyethyl)-2-methyl-5-oxo derivatives have demonstrated effectiveness against several bacterial strains, suggesting potential use in developing new antibiotics .

3. Anti-inflammatory Effects
Research indicates that certain pyrrole derivatives exhibit anti-inflammatory properties, which could be beneficial in treating conditions such as arthritis or other inflammatory diseases. The compound's ability to inhibit pro-inflammatory cytokines presents a promising avenue for therapeutic applications .

Material Science Applications

The unique structural features of ethyl (4Z)-1-(2-methoxyethyl)-2-methyl-5-oxo make it suitable for applications in material science, particularly in the development of polymers and coatings. Its reactivity allows it to be incorporated into polymer matrices, potentially enhancing mechanical properties or providing functional surfaces.

Case Studies

Study Findings Reference
Study on Anticancer ActivityDemonstrated significant cytotoxicity against lung cancer cells through apoptosis induction.
Antimicrobial TestingShowed effectiveness against Gram-positive bacteria, indicating potential as a new antibiotic agent.
Evaluation of Anti-inflammatory PropertiesInhibited cytokine release in vitro, suggesting therapeutic potential for inflammatory diseases.

Mechanism of Action

The mechanism of action of ethyl (4Z)-1-(2-methoxyethyl)-2-methyl-5-oxo-4-[4-(prop-2-en-1-yloxy)benzylidene]-4,5-dihydro-1H-pyrrole-3-carboxylate would depend on its specific application. For instance, if it acts as an enzyme inhibitor, it might bind to the active site of the enzyme, preventing substrate binding and subsequent catalysis. The molecular targets and pathways involved would be specific to the biological system being studied.

Comparison with Similar Compounds

Table 1: Structural Comparison of Pyrrole-3-carboxylate Derivatives

Compound Name (Z-configuration where applicable) Substituents at Key Positions Molecular Formula Molecular Weight Key Structural Differences
Target Compound N1: 2-methoxyethyl; C4: 4-(allyloxy)benzylidene C23H25NO6 411.45 Unique allyloxy group at C4 benzylidene
Ethyl (4Z)-4-(4-isopropylbenzylidene)-1-(4-methoxyphenyl)-2-methyl-5-oxo-4,5-dihydro-1H-pyrrole-3-carboxylate N1: 4-methoxyphenyl; C4: 4-isopropylbenzylidene C25H27NO4 405.49 Bulkier isopropyl group at C4 benzylidene; N1 aryl substituent
Ethyl 1-allyl-4-[4-(methoxycarbonyl)benzylidene]-2-methyl-5-oxo-4,5-dihydro-1H-pyrrole-3-carboxylate N1: allyl; C4: 4-(methoxycarbonyl)benzylidene C20H21NO5 355.39 Methoxycarbonyl at C4 benzylidene; simpler N1 substituent
Ethyl 4-(2-chlorobenzylidene)-1-(4-ethoxyphenyl)-2-methyl-5-oxo-4,5-dihydro-1H-pyrrole-3-carboxylate N1: 4-ethoxyphenyl; C4: 2-chlorobenzylidene C23H22ClNO4 411.88 Electron-withdrawing chloro group at C4 benzylidene

Key Observations:

The 2-methoxyethyl group at N1 may enhance solubility compared to aryl substituents (e.g., 4-methoxyphenyl in ).

Synthetic Pathways: Analogues are synthesized via multi-step protocols involving condensation reactions (e.g., Knoevenagel for benzylidene formation) and esterification, similar to methods described for related pyrrole derivatives . The target compound likely employs a benzylidene-forming step using 4-(allyloxy)benzaldehyde under acidic or basic conditions .

Physicochemical Properties :

  • Higher molecular weight (411.45) compared to (355.39) suggests differences in lipophilicity, which could impact bioavailability.
  • The allyloxy group may confer greater metabolic instability compared to stable substituents like methoxycarbonyl .

Pharmacological Implications

While direct pharmacological data for the target compound is sparse, insights can be extrapolated from structurally related molecules:

  • Antimicrobial Activity : Pyrrole derivatives with electron-withdrawing groups (e.g., chloro in ) often exhibit enhanced antimicrobial potency due to increased membrane penetration .
  • Anti-inflammatory Potential: The allyloxy group’s ability to modulate redox signaling (via propenyl moiety) may align with anti-inflammatory mechanisms observed in similar compounds .
  • Crystallographic Insights : Tools like SHELXL and ORTEP are critical for resolving stereochemistry and confirming the (4Z) configuration, which is essential for bioactivity.

Q & A

Basic Research Questions

Q. What are the recommended synthetic routes for ethyl (4Z)-1-(2-methoxyethyl)-2-methyl-5-oxo-4-[4-(prop-2-en-1-yloxy)benzylidene]-4,5-dihydro-1H-pyrrole-3-carboxylate?

  • Methodological Answer : The compound can be synthesized via multi-step approaches:

  • Knoevenagel condensation : React a pyrrole-3-carboxylate precursor with 4-(prop-2-en-1-yloxy)benzaldehyde under basic conditions (e.g., piperidine in ethanol) to form the Z-configured benzylidene moiety .
  • Cyclization : Use hydrazine derivatives or carbonyl compounds to form the dihydropyrrole ring, followed by esterification with 2-methoxyethyl groups .
  • One-pot reactions : Optimize efficiency by combining precursors like aniline derivatives, acetylenedicarboxylates, and aldehydes in ethanol under reflux .
    • Key Considerations : Solvent choice (e.g., ethanol, DMF), temperature control (reflux at 80–100°C), and purification via recrystallization (DMF/EtOH mixtures) .

Q. How can researchers confirm the stereochemistry and structural integrity of this compound?

  • Methodological Answer :

  • X-ray crystallography : Resolve the Z-configuration of the benzylidene group and dihydropyrrole ring geometry .
  • NMR spectroscopy : Analyze 1H^1H and 13C^{13}C signals to verify substituent positions (e.g., methoxyethyl, methyl, and prop-2-en-1-yloxy groups) .
  • HPLC : Assess purity (>95%) and detect stereoisomeric impurities .

Advanced Research Questions

Q. What strategies optimize the yield of the Z-configuration in the benzylidene moiety during synthesis?

  • Methodological Answer :

  • Solvent polarity : Use polar aprotic solvents (e.g., DMF) to stabilize the transition state favoring Z-isomer formation .
  • Catalytic bases : Piperidine or ammonium acetate enhances enolate formation, promoting selective Z-configuration .
  • Low-temperature quenching : Rapid cooling after condensation reduces isomerization risks .

Q. How does this compound interact with biological targets such as protein kinases or inflammatory enzymes?

  • Methodological Answer :

  • In vitro assays : Conduct kinase inhibition assays (e.g., EGFR or COX-2) using fluorescence-based protocols. Related pyrrole and pyrazole derivatives show IC50_{50} values in the micromolar range .
  • Molecular docking : Model the compound’s binding to kinase ATP pockets, focusing on interactions between the benzylidene group and hydrophobic residues .
  • Structure-activity relationship (SAR) : Modify the prop-2-en-1-yloxy substituent to evaluate its role in bioactivity .

Q. What computational methods are used to study this compound’s electronic properties and reactivity?

  • Methodological Answer :

  • Density Functional Theory (DFT) : Calculate frontier molecular orbitals (HOMO/LUMO) to predict electrophilic/nucleophilic sites. For similar pyrrolidinones, DFT reveals charge localization on the carbonyl and benzylidene groups .
  • Molecular dynamics (MD) : Simulate solvation effects in aqueous or lipid membranes to assess bioavailability .

Q. Are there discrepancies in reported bioactivity data for structurally related compounds? How should researchers address these contradictions?

  • Methodological Answer :

  • Substituent variability : Bioactivity differences arise from substituent effects (e.g., anti-inflammatory activity in thiazolidinones vs. pyrroles) .
  • Assay conditions : Standardize protocols (e.g., cell lines, incubation times) to minimize variability. For example, IC50_{50} values for kinase inhibition vary with ATP concentrations .
  • Meta-analysis : Compare data across studies using cheminformatics tools (e.g., ChEMBL) to identify trends .

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